molecular formula C13H14N4O4S2 B1181600 XSXQJVPUSNQEHI-UHFFFAOYSA-N

XSXQJVPUSNQEHI-UHFFFAOYSA-N

Cat. No.: B1181600
M. Wt: 354.399
InChI Key: XSXQJVPUSNQEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on structural analogs and available data (e.g., ), it likely belongs to the trifluoromethylpyridine or pyridine-derived amine family. Such compounds are frequently explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and ability to modulate pharmacokinetic profiles .

Properties

Molecular Formula

C13H14N4O4S2

Molecular Weight

354.399

InChI

InChI=1S/C13H14N4O4S2/c1-7(18)6-22-13-15-17-10(19)8-5-16(3-4-21-2)11(20)9(8)14-12(17)23-13/h3-6H2,1-2H3

InChI Key

XSXQJVPUSNQEHI-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN2C(=O)C3=C(C(=O)N(C3)CCOC)N=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis of Contradictions

  • Solubility Discrepancies : While reports "very soluble" for trifluoromethylpyridines, amide derivatives in the same study show poor solubility. This highlights the trade-off between polarity and hydrophobicity in drug design .
  • Synthetic Yields : Methoxy-substituted compounds () achieve higher yields than trifluoromethylpyridines (), suggesting divergent reactivity profiles of substituents .

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